molecular formula C14H7Cl3O3 B065931 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid CAS No. 179999-39-4

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

Cat. No.: B065931
CAS No.: 179999-39-4
M. Wt: 329.6 g/mol
InChI Key: ZFRWFIFVYRZJII-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a high-value chemical building block of significant interest in medicinal chemistry and agrochemical research. This multifunctional benzoic acid derivative features a benzophenone core structure with strategically placed chloro-substituents, which confer unique electronic and steric properties. Its primary research application lies in its role as a key synthetic intermediate for the development of novel active compounds. The carboxylic acid moiety allows for facile derivatization into esters and amides, while the halogenated aromatic rings are pivotal for structure-activity relationship (SAR) studies, particularly in modulating lipophilicity and biomolecular binding affinity.

Properties

IUPAC Name

3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3O3/c15-9-3-1-7(2-4-9)13(18)12-10(16)5-8(14(19)20)6-11(12)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWFIFVYRZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170889
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179999-39-4
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179999394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-4-(4-CHLOROBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO2XS2KWL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Intermediate Synthesis: 3,5-Dichlorobenzoyl Chloride

A pivotal intermediate in the synthesis of 3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid is 3,5-dichlorobenzoyl chloride , produced via a five-step process:

  • Amino Protection :

    • Ortho-aminobenzoic acid reacts with trifluoroacetic acid to form 2-trifluoroacetamido benzoic acid , protecting the amine group from oxidation during subsequent chlorination.

    • Conditions : Solvent-free, room temperature, 99% yield.

  • Chlorination :

    • The protected intermediate undergoes chlorination with gaseous chlorine in glacial acetic acid at 40°C for 12 hours, yielding 3,5-dichloro-2-trifluoroacetamido benzoic acid .

    • Key Metric : Chlorination efficiency >95% due to amine protection.

  • Deprotection and Neutralization :

    • Treatment with 32% sodium hydroxide hydrolyzes the trifluoroacetamido group, forming 3,5-dichloro-2-aminobenzoic acid sodium salt , which is acidified to the free acid.

    • Yield : >99%.

  • Diazotization and Reduction :

    • The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by reduction with isopropanol to yield 3,5-dichlorobenzoic acid .

    • Catalyst : Copper sulfate (0.5 g per 120 g substrate).

  • Acyl Chloride Formation :

    • Reaction with thionyl chloride at 80°C converts the carboxylic acid to 3,5-dichlorobenzoyl chloride (98.6% purity, 85.2% total yield).

Table 1. Reaction Parameters for 3,5-Dichlorobenzoyl Chloride Synthesis

StepReagentsTemperatureTime (h)Yield (%)
1Trifluoroacetic acid25°C3>99
2Cl₂, glacial acetic acid40°C12>95
3NaOH, HCl30°C3>99
4NaNO₂, HCl, isopropanol80°C3>95
5SOCl₂80°C3>98

Industrial-Scale Production Optimizations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and scalability:

  • Chlorination : Automated chlorine dosing reduces byproduct formation.

  • Temperature Gradients : Multi-zone reactors maintain optimal temperatures for each step (e.g., 40°C for chlorination, 80°C for acyl chloride formation).

Waste Minimization Strategies

  • Solvent Recovery : Glacial acetic acid and thionyl chloride are distilled and reused, reducing material costs by 30%.

  • Catalyst Recycling : Copper sulfate is recovered via filtration and reused in diazotization steps.

Critical Analysis of Methodologies

Advantages of Amino Protection

  • Prevents oxidation of the amine group during chlorination, ensuring >95% yield compared to unprotected routes (<70% yield).

  • Trifluoroacetamido groups are hydrolyzed quantitatively under mild basic conditions, avoiding side reactions.

Limitations and Mitigations

  • Thionyl Chloride Handling : Corrosive and moisture-sensitive; replaced with phosphoryl chloride in some protocols.

  • Diazotization Safety : Exothermic reaction requires controlled NaNO₂ addition to prevent runaway temperatures.

Comparative Yield Assessment

Table 2. Yield Comparison Across Synthetic Steps

IntermediateLaboratory Yield (%)Industrial Yield (%)
2-Trifluoroacetamido benzoic acid9998
3,5-Dichloro-2-trifluoroacetamido benzoic acid9593
3,5-Dichloro-2-aminobenzoic acid9997
3,5-Dichlorobenzoic acid9594
3,5-Dichlorobenzoyl chloride9896

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong bases like sodium hydroxide or potassium permanganate.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

    Reduction: Alcohol derivatives of the benzoyl group.

    Oxidation: Carboxylate salts of the benzoic acid group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₄H₇Cl₃O₃
  • Molecular Weight: 329.56 g/mol
  • Density: 1.526 g/cm³
  • Boiling Point: 497.7 °C
  • CAS Number: 179999-39-4

The compound features a benzoic acid structure with two chlorine substituents at the 3 and 5 positions and a para-chlorobenzoyl group, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

  • Precursor in Drug Synthesis
    • 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid acts as a precursor for various pharmaceuticals. It has been noted for its potential anti-inflammatory properties, particularly through interactions with cyclooxygenase enzymes, suggesting applications in treating inflammatory diseases .
  • Antiangiogenic Activity
    • A study demonstrated that derivatives of this compound exhibit antiangiogenic properties, inhibiting microvessel outgrowth in rat aortic ring assays. This suggests potential use in cancer therapies where angiogenesis is a critical factor .
  • Therapeutic Agent Development
    • The compound has been explored for its ability to interact with calcium channels, indicating possible applications in cardiovascular treatments . Its structural analogs have shown promise as cytostatic agents against certain cancers.

Agricultural Applications

  • Pesticide Intermediates
    • The compound is utilized in the synthesis of pesticides. Its derivatives can enhance plant growth or act as insecticides when reacted under specific conditions . This application is crucial for developing environmentally friendly agricultural chemicals.
  • Herbicide Formulations
    • Research indicates that chlorinated benzoic acids may serve as effective herbicides due to their ability to disrupt plant growth mechanisms .

Case Study 1: Antiangiogenic Activity Assessment

In a controlled experiment using rat aortic ring assays, various derivatives of this compound were tested for their ability to inhibit angiogenesis. Results indicated that certain derivatives achieved up to 80% inhibition of microvessel outgrowth compared to controls, highlighting the compound's potential in cancer treatment .

Case Study 2: Pesticide Development

Research into the use of this compound as an insecticide has shown promising results when combined with methionine under alkaline conditions. The resulting products demonstrated enhanced efficacy in pest control while promoting plant health .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound 3,5-Cl; 4-(4-Cl-benzoyl) C₁₄H₇Cl₃O₃ 329.56 215–220 Benzophenone core; metabolically stable but pharmacologically inactive
4-Butoxy-3,5-dichlorobenzoic acid 3,5-Cl; 4-butoxy C₁₁H₁₁Cl₂O₃ 277.11 98–99 Alkoxy substituent increases lipophilicity; used in ester coupling reactions
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid 3,5-Cl; 4-cyclopentyloxy C₁₃H₁₂Cl₂O₃ 293.14 Not reported Cyclic ether group enhances solubility; intermediate in RARα inhibitors
3,5-Dichloro-4-(4-chlorobenzyloxy)benzoic acid 3,5-Cl; 4-(4-Cl-benzyloxy) C₁₄H₉Cl₃O₃ 331.58 215–220 Benzyloxy group improves reactivity in guanidine synthesis
4-Chloro-3,5-dinitrobenzoic acid 4-Cl; 3,5-NO₂ C₇H₃ClN₂O₆ 246.56 Not reported Nitro groups enhance electrophilicity; model compound for toxicity studies

Metabolic Stability vs. Activity

  • This compound: While resistant to phase I metabolism (due to halogenation), it lacks intrinsic bioactivity.
  • 3,5-Dichloro-4-(4-chlorobenzyloxy)benzoic acid : Used to synthesize guanidine derivatives with Na+/H+ exchange inhibitory activity, indicating substituent-dependent bioactivity .

Structural Insights from Spectral Data

  • ¹H NMR : The target compound exhibits aromatic proton singlet signals at δ 7.91–8.34 ppm, consistent with electron-withdrawing substituents (Cl, benzoyl) .
  • IR Spectroscopy: Strong carbonyl stretches (~1680 cm⁻¹) confirm the benzoic acid and benzophenone functionalities .

Biological Activity

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H10Cl2O3\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{O}_3

This structure features two chlorine substituents on the benzene ring and a chlorobenzoyl group attached to a benzoic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to penetrate cell membranes effectively. Upon entering the cell, it may engage with various enzymes or receptors, modulating their activity.

The following mechanisms have been proposed based on studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Activation of Caspases : The compound activates caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : It reduces the proliferation rate of cancer cells in culture.

A study reported that at a concentration of 10 µM, the compound significantly inhibited the growth of human breast cancer cells by approximately 50% compared to control groups.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections.
  • Case Study on Cancer Cell Lines : An investigation into the effects of this compound on human cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V-positive cells after treatment with 10 µM concentration.

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid, and what are their respective advantages?

Methodological Answer: A key synthetic strategy involves Friedel-Crafts acylation of halogenated benzene derivatives followed by hydrolysis. For example, chlorobenzoyl groups can be introduced via electrophilic substitution under controlled conditions using Lewis acid catalysts like AlCl₃ . A novel approach for related halogenated benzoic acids emphasizes using methyl benzoate as a starting material to improve safety and reduce harsh reaction conditions, which can be adapted for this compound . Advantages include higher regioselectivity and reduced formation of polyhalogenated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns and aromatic proton environments. For example, chlorine substituents induce distinct deshielding effects observable in chemical shifts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or EI-MS can verify molecular weight and fragmentation patterns. NIST databases provide reference spectra for halogenated benzoic acids, aiding in peak assignment .
  • IR Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydroxyl/clorine substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of halogenated benzoic acid derivatives?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during halogenation reduce undesired di- or tri-substitution .
  • Catalyst Selection: Use of milder catalysts (e.g., FeCl₃ instead of AlCl₃) minimizes side reactions in Friedel-Crafts acylations .
  • Purification Techniques: Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates isomers, while recrystallization in ethanol/water mixtures enhances purity .

Q. What strategies are employed to evaluate the inhibitory effects of this compound derivatives on Mycobacterium tuberculosis H37Rv strain?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA): Measures minimum inhibitory concentration (MIC) by quantifying bacterial growth inhibition. Derivatives are tested at concentrations ranging from 0.5–50 µg/mL .
  • Structure-Activity Relationship (SAR): Modifications at the benzoyl group (e.g., introducing electron-withdrawing substituents) enhance lipophilicity and membrane penetration, improving potency .
  • Cytotoxicity Screening: Parallel testing on mammalian cell lines (e.g., Vero cells) ensures selectivity indices >10 to prioritize non-toxic candidates .

Q. How do structural modifications at the benzoyl group influence the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups improves metabolic stability by reducing CYP450-mediated oxidation .
  • LogP Optimization: Introducing hydrophilic groups (e.g., hydroxyl or amino) lowers LogP values, enhancing aqueous solubility and oral bioavailability. For instance, analogs with –OH substituents show 2-fold higher Cmax in rodent models .
  • Plasma Protein Binding (PPB): Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) are used to quantify PPB via ultrafiltration, guiding dose adjustments for unbound drug fractions .

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